2-Fluoro-1-(3-methylphenyl)ethan-1-amine
CAS No.:
Cat. No.: VC17716847
Molecular Formula: C9H12FN
Molecular Weight: 153.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FN |
|---|---|
| Molecular Weight | 153.20 g/mol |
| IUPAC Name | 2-fluoro-1-(3-methylphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H12FN/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,11H2,1H3 |
| Standard InChI Key | MVGSBIVOCKBMHF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C(CF)N |
Introduction
2-Fluoro-1-(3-methylphenyl)ethan-1-amine is an organic compound belonging to the class of substituted phenethylamines. It is characterized by the molecular formula C₉H₁₂FN and a molecular weight of 153.20 g/mol . This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which may enhance biological activity compared to non-fluorinated analogs.
Synthesis and Applications
The synthesis of 2-Fluoro-1-(3-methylphenyl)ethan-1-amine requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. The use of fluorinating agents necessitates precautions due to their reactivity and potential hazards.
This compound is often used in laboratory settings for various synthetic applications and biological studies. Its unique structural features make it a valuable candidate for further research in both academic and industrial settings, particularly in the development of derivatives with enhanced pharmacological properties.
Biological Activity and Potential Uses
2-Fluoro-1-(3-methylphenyl)ethan-1-amine's mechanism of action involves interaction with specific molecular targets within biological systems. The presence of the fluorine atom can enhance binding affinity to certain receptors or enzymes, potentially leading to altered biological activity. This enhanced interaction may influence neurotransmitter systems, making it a candidate for studies related to mood disorders and other neurological conditions.
2-Fluoro-1-(3-methylphenyl)ethan-1-ol
This compound is similar in structure but contains a hydroxyl group instead of an amine group. It has a molecular weight of 154.18 g/mol and is represented by the molecular formula C₉H₁₁FO .
2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol
This compound includes both a fluorine and a methyl group on the phenyl ring, along with an amine and a hydroxyl group. It has a molecular weight of 169.20 g/mol and the molecular formula C₉H₁₂FNO .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume